Zevotrelvir, also known by its research code EDP-235, is a small molecule drug currently under investigation for its antiviral properties, particularly against coronaviruses. It has shown significant potential as an inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), which is crucial for viral replication. The compound has been classified as a coronavirus inhibitor and is primarily being evaluated for its effectiveness in treating COVID-19.
Zevotrelvir is developed by Enanta Pharmaceuticals, Inc., which specializes in antiviral therapeutics. The compound belongs to a class of protease inhibitors, specifically targeting the 3C-like protease of coronaviruses. Its investigational status is currently at Phase II in clinical trials, focusing on its efficacy against COVID-19 and other related viral infections .
The synthesis of Zevotrelvir involves several key steps typical of small molecule drug development. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds include:
The specific conditions (temperature, solvents, catalysts) and techniques (e.g., high-performance liquid chromatography) used in the synthesis are critical for achieving the desired purity and yield.
Zevotrelvir has a molecular formula of and a molecular weight of approximately 515.54 g/mol . Its structure features a complex arrangement that includes a trifluoromethyl group, which contributes to its biological activity.
Zevotrelvir primarily functions through competitive inhibition of the SARS-CoV-2 3C-like protease. This mechanism involves:
The compound's potency is reflected in its low half-maximal inhibitory concentration (IC50), reported as less than 0.1 μM against certain coronavirus strains .
The mechanism by which Zevotrelvir exerts its antiviral effects involves:
Data from clinical trials indicate that Zevotrelvir significantly reduces viral loads in infected patients when administered appropriately .
Zevotrelvir exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate delivery methods and dosage forms for clinical use.
Zevotrelvir's primary application lies in its potential as an antiviral agent against COVID-19. It is being explored for:
Additionally, due to its mechanism of action, there may be future applications in treating other viral infections that utilize similar proteolytic pathways .
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: